3,5-Dimethyl-4-methoxybenzoyl chloride

Descripción general

Descripción

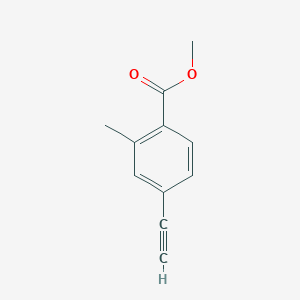

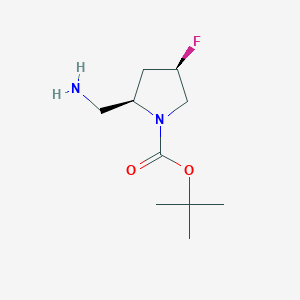

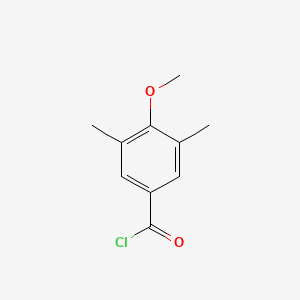

3,5-Dimethyl-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of 3,5-Dimethyl-4-methoxybenzoyl chloride involves certain reactions. For instance, it can be synthesized from 3,5-dimethyl-4-methoxy-benzoic acid using thionyl chloride at room temperature . Another method involves the use of oxalyl chloride and N,N-dimethyl-formamide in dichloromethane .Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-4-methoxybenzoyl chloride is 1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule.Chemical Reactions Analysis

3,5-Dimethyl-4-methoxybenzoyl chloride can undergo various chemical reactions. For example, it can react with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift .Aplicaciones Científicas De Investigación

Electrosynthesis Applications

A study by Batanero et al. (2002) demonstrates the use of related methoxybenzyl chloride compounds in electrosynthesis processes. The electrolysis of p-methoxybenzyl chloride, among other substrates, in acetonitrile, yields complex pyridine derivatives, showcasing the role of similar compounds in facilitating electrosynthetic reactions for the creation of heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Batanero, Barba, & Martín, 2002).

Influence on Reaction Kinetics

Research by Park and Kevill (2012) explores the ortho-effect of substituents, including methoxy groups, on the kinetics of solvolyses reactions. This study highlights the intricate influence of electron-donating groups adjacent to reactive centers, akin to the structure of 3,5-Dimethyl-4-methoxybenzoyl chloride, on reaction mechanisms and rates, offering valuable insights into designing more efficient and selective chemical transformations (Park & Kevill, 2012).

Synthesis and Characterization of Novel Compounds

Yüksek et al. (2008) describe the synthesis of new triazolone derivatives using p-methoxybenzoyl chloride, showcasing the utility of methoxybenzoyl derivatives in synthesizing nitrogen-containing heterocycles. This work emphasizes the role of such chlorides in the preparation of compounds with potential biological activities, underlining the significance of precise functional group manipulation in the development of new chemical entities (Yüksek et al., 2008).

Surface Activity and Bactericidal Properties

A study by Zhao et al. (2014) on methoxybenzyl-containing quaternary ammonium surfactants, synthesized from m-methoxybenzyl chloride, reveals the high surface activity and bactericidal properties of these compounds. This research underscores the importance of methoxybenzyl chloride derivatives in creating effective surfactants with potential applications in disinfectants and antimicrobial formulations (Zhao, Guo, Jia, & Liu, 2014).

Safety And Hazards

The safety data sheet for benzoyl chloride, a similar compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLDNSTGOKOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-methoxybenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

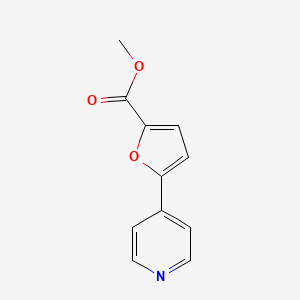

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)